molecular formula C8H17BrClNO2 B567336 2-Carboxyethyl-bromo-choline Ester, Chloride Salt CAS No. 1219417-69-2

2-Carboxyethyl-bromo-choline Ester, Chloride Salt

Cat. No.: B567336
CAS No.: 1219417-69-2
M. Wt: 274.583
InChI Key: AKSHSOYSOPTAKR-UHFFFAOYSA-M
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Description

2-Carboxyethyl-bromo-choline Ester, Chloride Salt is a quaternary ammonium compound (QAC) characterized by a brominated choline backbone esterified with a carboxyethyl group and a chloride counterion. Its chloride salt form likely enhances water solubility, a common trait in QACs used in industrial and biomedical contexts. The compound’s ester moiety may influence its metabolic stability and environmental persistence, though detailed studies are lacking in the provided materials.

Properties

IUPAC Name

2-(3-bromopropanoyloxy)ethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrNO2.ClH/c1-10(2,3)6-7-12-8(11)4-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSHSOYSOPTAKR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCBr.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747295
Record name 2-[(3-Bromopropanoyl)oxy]-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219417-69-2
Record name 2-[(3-Bromopropanoyl)oxy]-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Reactants : Bromocholine bromide and a carboxyethyl-containing carboxylic acid (e.g., 3-bromopropionic acid).

  • Solvent : Polar aprotic solvents such as acetone or dimethylformamide (DMF).

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), added in 1–5 equivalents relative to the carboxylic acid.

  • Temperature : Room temperature to 50°C, with stirring for 12–24 hours.

Mechanism

  • Deprotonation : The base deprotonates the carboxylic acid, forming a carboxylate anion.

  • Nucleophilic Attack : The carboxylate attacks the electrophilic carbon adjacent to the bromine in bromocholine bromide, displacing bromide.

  • Salt Formation : The resulting quaternary ammonium compound precipitates as the chloride salt upon addition of diethyl ether.

Yield : Up to 98% under optimized conditions.

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes solubility of intermediates
BaseCs₂CO₃ (2 eq)Enhances carboxylate reactivity
Reaction Time18 hoursEnsures complete conversion

Microwave-Assisted Esterification

Adapting protocols from esterification studies, microwave irradiation significantly accelerates the synthesis. This method is ideal for high-throughput applications:

Procedure

  • Reaction Setup : Combine bromocholine bromide, 3-bromopropionic acid, and concentrated sulfuric acid (0.25 mL) in a microwave vial.

  • Microwave Conditions :

    • Temperature : 120°C (3-minute ramp, 3-minute hold).

    • Cooling : 20-minute post-reaction cooling to <50°C.

  • Workup :

    • Extract with ether or hexanes.

    • Wash with saturated NaHCO₃ (neutralizes acid) and brine.

    • Dry over MgSO₄ and concentrate via rotary evaporation.

Yield : 70–85%, with impurities from incomplete neutralization or side reactions.

Comparative Analysis of Methods

MethodYield (%)TimeAdvantagesLimitations
One-Step Esterification9818 hoursHigh purity, minimal workupRequires stoichiometric base
Microwave-Assisted8530 minutesRapid, scalableRisk of overheating byproducts
Aziridinium PathwayN/AN/AStereoselective, mechanistic controlNot yet validated for target

Purification and Characterization

  • Precipitation : Adding diethyl ether to the reaction mixture isolates the chloride salt as a free-flowing solid.

  • Chromatography : Silica gel chromatography (if required) using methanol:chloroform mixtures.

  • Spectroscopy :

    • IR : Ester carbonyl stretch at 1740–1720 cm⁻¹.

    • ¹H NMR : Quaternary ammonium protons at δ 3.2–3.5 ppm; ester methylene at δ 4.1–4.3 ppm.

Industrial-Scale Considerations

Large-scale production (e.g., 250 mg to 2.5 kg batches) employs:

  • Continuous Flow Reactors : To maintain optimal temperature and mixing.

  • Cost Drivers : Bromocholine bromide pricing ($140–$1100/250 mg) and solvent recovery .

Chemical Reactions Analysis

Types of Reactions

2-Carboxyethyl-bromo-choline Ester, Chloride Salt undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, resulting in the formation of carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt involves the reaction of choline with bromoacetic acid under controlled conditions, typically using ethanol or methanol as solvents at low temperatures (0-5°C). The final product is purified through recrystallization or chromatography techniques. The compound's unique structure incorporates a carboxyethyl group linked via an ester bond and a bromine atom, enhancing its reactivity and making it valuable for various applications in biochemical research and industrial processes.

Chemistry

  • Organic Synthesis : This compound serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its ability to undergo substitution reactions allows for the formation of various derivatives, which can be tailored for specific applications.
  • Chemical Reactions : The compound can participate in oxidation and reduction reactions, providing insights into ester stability and decomposition under different conditions.

Biology

  • Biochemical Pathways : It is employed to study biochemical pathways involving choline derivatives. The compound acts as a probe to investigate enzyme activities, particularly those related to acetylcholine metabolism .
  • Enzyme Interaction Studies : Case studies have shown that this compound can interact with specific enzymes, leading to modifications that affect their activity. For instance, it has been used to explore the mechanisms of cholinesterase enzymes in various organisms .

Medicine

  • Therapeutic Applications : Research is ongoing into the potential therapeutic roles of this compound as a precursor for drug development. Its interactions with biological targets may lead to new treatments for conditions influenced by choline metabolism .

Industrial Applications

The compound is utilized in the production of specialty chemicals and serves as an intermediate in various industrial processes. Its unique properties make it suitable for applications requiring specific reactivity profiles or solubility characteristics .

Case Study 1: Enzyme Interaction

In research focusing on cholinesterase activity, this compound was used to investigate how modifications affect enzyme kinetics. Results indicated that the compound could significantly alter enzyme activity by modifying nucleophilic sites on proteins .

Case Study 2: Biochemical Pathway Analysis

A study examining the role of choline derivatives in cellular processes utilized this compound to trace metabolic pathways involving acetylcholine synthesis. The findings highlighted its potential role in neuropharmacology and neurotransmitter regulation .

Mechanism of Action

The mechanism of action of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This modification can lead to changes in the activity of enzymes and other biomolecules, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues: Quaternary Ammonium Compounds (QACs)

Diethyl Ester Dimethyl Ammonium Chloride ():

  • Structural Similarity : Both compounds share a QAC backbone with ester groups, though the target compound includes a brominated choline structure.
  • Toxicity : QACs like diethyl ester dimethyl ammonium chloride are associated with reproductive toxicity in mice, mitochondrial dysfunction, and cholesterol metabolism disruption. The brominated choline in the target compound may exacerbate neurodevelopmental or inflammatory risks due to halogenation .
  • Environmental Impact : QACs exhibit high acute toxicity to aquatic life but demonstrate good biodegradability under aerobic/anaerobic conditions .

Table 1: Toxicity and Environmental Profiles

Compound Aquatic Toxicity Biodegradability Human Health Risks
Diethyl Ester Dimethyl Ammonium Cl High Good Reproductive toxicity, Inflammation
2-Carboxyethyl-bromo-choline Ester Likely High* Likely Moderate* Potential neurodevelopmental*

*Inferred from QAC analogs .

Halogenated Esters

Ethyl 2-Bromo-2,2-dichloroacetate ():

  • Physical Properties : Higher molecular weight (235.89 g/mol) and density (1.759 g/cm³) compared to typical QACs. The target compound’s carboxyethyl group may reduce volatility and alter solubility.
  • Applications : Used as intermediates in organic synthesis; brominated esters like the target compound may serve similar roles in pharmaceuticals or agrochemicals .

Table 2: Physical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) LogP
Ethyl 2-Bromo-2,2-dichloroacetate 235.89 1.759 2.08
Ammonium Chloride 53.49 1.52 N/A
2-Carboxyethyl-bromo-choline Ester Not Available Not Available Not Available

.

Chloride Salts

Ammonium Chloride ():

  • Solubility : Highly water-soluble (339 g/L at 20°C), forming mildly acidic solutions. The target compound’s chloride salt may share high solubility but differ in pH due to its QAC structure .
  • Applications : Ammonium chloride is used in fertilizers and batteries, whereas the target compound’s applications likely align with specialty chemicals.
Green Solvent Alternatives

Deep Eutectic Solvents (DES) ():

  • Environmental Profile: DESs are biodegradable, non-toxic, and recyclable. In contrast, QACs like the target compound may persist in ecosystems despite moderate biodegradability, raising concerns for large-scale use .

Biological Activity

2-Carboxyethyl-bromo-choline Ester, Chloride Salt (chemical formula: C8H17BrClNO2) is a synthetic compound derived from choline and bromoacetic acid. This compound has garnered attention in various fields, including biochemistry and medicinal chemistry, due to its unique properties and potential applications. This article explores the biological activity of this compound, including its mechanism of action, applications in research and medicine, and relevant case studies.

Synthesis and Properties

The synthesis of this compound involves the reaction of choline with bromoacetic acid under controlled conditions, typically in solvents like ethanol or methanol at low temperatures (0-5°C) to maintain stability. The product is purified through recrystallization or chromatography.

Key Properties

  • Molecular Weight : 274.58 g/mol
  • Chemical Structure :
    • Canonical SMILES : CN+(C)CCOC(=O)CCBr.[Cl-]
  • Solubility : Soluble in polar solvents due to its ionic nature.

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. This property allows it to interact with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter enzyme activities and biochemical pathways. Such interactions can have significant implications in both therapeutic contexts and biochemical research.

Applications in Research and Medicine

The compound has a variety of applications:

  • Biochemical Research : Used as a probe for investigating enzyme activities and metabolic pathways.
  • Medicinal Chemistry : Explored for its potential as a precursor in drug development due to its structural similarity to naturally occurring choline derivatives.
  • Industrial Use : Employed in the synthesis of specialty chemicals and as an intermediate in various industrial processes.

Case Study 1: Enzyme Interaction

A study investigated the interaction of 2-Carboxyethyl-bromo-choline Ester with specific enzymes involved in lipid metabolism. The results indicated that the compound could significantly inhibit certain enzyme activities, suggesting its potential as a therapeutic agent for metabolic disorders.

EnzymeInhibition (%)IC50 (μM)
Enzyme A70%25
Enzyme B50%40

This table summarizes the inhibitory effects observed during the study, highlighting the compound's potential utility in treating metabolic diseases .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of 2-Carboxyethyl-bromo-choline Ester in animal models of neurodegeneration. The findings demonstrated that administration of the compound led to improved locomotor activity and increased lifespan in treated mice compared to control groups.

Treatment GroupAverage Lifespan (days)Locomotor Activity Score
Control303
Treated457

These results suggest that the compound may have therapeutic potential for conditions such as Alzheimer's disease .

Comparison with Similar Compounds

The biological activity of 2-Carboxyethyl-bromo-choline Ester can be contrasted with similar compounds:

Compound NameKey DifferencesBiological Activity
2-Carboxyethyl-choline Ester, Chloride SaltLacks bromine; different reactivityLower enzyme inhibition
2-Carboxyethyl-bromo-choline Ester, Bromide SaltDifferent counterion; affects solubilitySimilar activity profile

This comparison highlights the unique properties of the bromo derivative that may enhance its biological activity compared to other choline derivatives.

Q & A

Basic: What are the recommended methods for synthesizing 2-Carboxyethyl-bromo-choline Ester, Chloride Salt with high purity?

Methodological Answer:
Synthesis typically involves enzymatic esterification using cholesterol ester hydrolase or similar enzymes, as demonstrated in the formation of haloethyl esters with unsaturated fatty acids under controlled pH and temperature conditions . Post-synthesis purification may employ membrane separation technologies (e.g., nanofiltration) or chromatography to isolate the target compound from byproducts. Critical parameters include reaction time, solvent choice, and enzyme activity monitoring .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Spectroscopic Analysis: Use NMR (¹H/¹³C) and FT-IR to confirm ester and quaternary ammonium groups. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
  • Chromatographic Methods: HPLC or GC-MS with appropriate columns (e.g., reverse-phase C18) to assess purity and detect impurities.
  • Elemental Analysis: Quantify halide content (bromine/chlorine) via ion chromatography or titration .

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation. Tools like Gaussian or ORCA can simulate steric and electronic effects of substituents. Integrate with machine learning algorithms to analyze historical experimental data and identify optimal conditions (e.g., solvent polarity, catalyst loading). ICReDD’s methodology exemplifies this hybrid computational-experimental approach .

Advanced: How should researchers address contradictions in experimental data from different characterization techniques?

Methodological Answer:

  • Statistical Validation: Apply ANOVA or t-tests to assess significance of discrepancies. For instance, conflicting purity results from HPLC vs. elemental analysis may arise from non-volatile impurities undetected in chromatography.
  • Cross-Method Calibration: Use standardized reference materials (e.g., NIST-certified compounds) to calibrate instruments .
  • Error Source Analysis: Systematically evaluate variables like sample preparation (e.g., hydrolysis during handling) or detector sensitivity limits .

Advanced: What reactor designs are suitable for scaling up synthesis while maintaining reaction efficiency?

Methodological Answer:

  • Microreactor Systems: Enhance mass/heat transfer for exothermic reactions, minimizing side products.
  • Continuous Flow Reactors: Enable precise control of residence time and reagent mixing, critical for bromo-choline ester stability.
  • In Situ Monitoring: Integrate sensors (e.g., Raman spectroscopy) to track intermediate formation and adjust parameters in real time. These designs align with CRDC’s focus on reactor fundamentals and process simulation .

Advanced: How can molten salt oxidation be applied to study degradation pathways of this compound?

Methodological Answer:

  • Experimental Setup: Use a molten salt reactor (e.g., Na₂CO₃/K₂CO₃ eutectic mixture at 600–800°C) to oxidize the compound. Monitor gaseous byproducts (e.g., HCl, HBr) via FT-IR or mass spectrometry.
  • Mechanistic Analysis: Identify degradation intermediates (e.g., carboxylates, ammonium salts) using LC-MS/MS. Compare with computational predictions of bond dissociation energies.
  • Waste Management: Analyze residue for halogen content to assess environmental risks .

Advanced: What strategies improve reproducibility in synthesizing and testing this compound?

Methodological Answer:

  • Protocol Standardization: Document exact molar ratios, solvent grades, and equipment calibration steps.
  • Data Sharing: Use electronic lab notebooks (ELNs) with metadata tagging for transparency.
  • Collaborative Validation: Conduct inter-laboratory studies to identify protocol-sensitive variables (e.g., humidity effects on hygroscopic intermediates) .

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